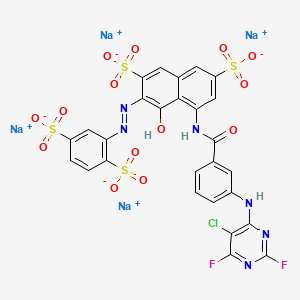
beta-Cellobiosyl Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Cellobiosyl Azide: is a chemical compound derived from cellobiose, a disaccharide consisting of two glucose molecules linked by a beta-1,4-glycosidic bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Cellobiosyl Azide can be synthesized through the reaction of cellobiose with azide reagents. One common method involves the use of beta-D-cellobiosyl fluoride as an activated monomer in the presence of organic solvents, which facilitates the oligomerization reactions by eliminating hydrogen fluoride . Another method includes the regioselective oxidation of unprotected 1-4 linked glucans followed by azidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Cellobiosyl Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the S_N2 reaction, where it acts as a nucleophile.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Click Chemistry: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN_3) or potassium azide (KN_3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride (LiAlH_4) or palladium on carbon (Pd/C) with hydrogen gas.
Click Chemistry: Copper(I) bromide (CuBr) and propargyl alcohol in the presence of a base.
Major Products:
Substitution Reactions: Alkyl azides.
Reduction Reactions: Primary amines.
Click Chemistry: Triazoles.
Wissenschaftliche Forschungsanwendungen
Beta-Cellobiosyl Azide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of hydrogels and other materials with specific mechanical properties.
Wirkmechanismus
The mechanism of action of beta-Cellobiosyl Azide primarily involves its reactivity as an azide group. The azide group can undergo various chemical transformations, such as nucleophilic substitution and click chemistry, to form new compounds with desired properties. These reactions often involve the formation of stable triazole rings, which can enhance the stability and functionality of the resulting molecules .
Vergleich Mit ähnlichen Verbindungen
- Beta-D-Glucosyl Azide
- Beta-D-Maltosyl Azide
- Beta-D-Maltotriosyl Azide
- Beta-D-Maltotetraosyl Azide
Comparison: Beta-Cellobiosyl Azide is unique due to its specific beta-1,4-glycosidic linkage between two glucose units, which imparts distinct chemical properties compared to other azide derivatives of oligosaccharides. This unique structure allows for specific interactions and reactivity patterns that are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C12H21N3O10 |
|---|---|
Molekulargewicht |
367.31 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-azido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H21N3O10/c13-15-14-11-8(21)7(20)10(4(2-17)23-11)25-12-9(22)6(19)5(18)3(1-16)24-12/h3-12,16-22H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12+/m1/s1 |
InChI-Schlüssel |
FJOYNMRZUBUGGP-QRZGKKJRSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)N=[N+]=[N-])CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N=[N+]=[N-])CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carbaldehyde](/img/structure/B13412865.png)



![Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13412892.png)
![1-([1,1'-Biphenyl]-4-yl)-2-fluoroethan-1-one](/img/structure/B13412897.png)

![(Z)-but-2-enedioic acid;(2S)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13412906.png)
![[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate;sulfamic acid](/img/structure/B13412919.png)


![5-[(Dimethylamino)methyl]-2-fluoroaniline](/img/structure/B13412941.png)

